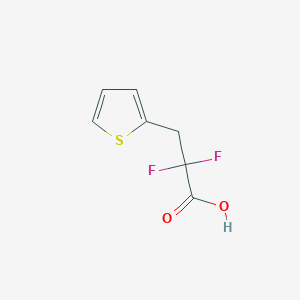

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H6F2O2S |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

2,2-difluoro-3-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11) |

InChI Key |

IOCJAEBVIXKATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Propanoic Acid Derivatives

A common approach involves starting from a suitable propanoic acid or ester precursor, which undergoes selective fluorination at the α-position. This process often employs reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Propanoic acid derivative → (fluorination reagent) → 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

- Reagents such as DAST or Deoxo-Fluor are used at low temperatures (-78°C to 0°C) to ensure regioselectivity.

- The reaction proceeds via nucleophilic substitution, replacing hydrogen atoms with fluorine.

- A study demonstrated the fluorination of 3-hydroxypropanoic acid derivatives using DAST, achieving yields up to 70% with high regioselectivity.

Multi-step Synthesis via Ester Intermediates

Formation of Ethyl 2,2-Difluoro-3-(thiophen-2-yl)propanoate

This route involves initial esterification, followed by fluorination and subsequent hydrolysis to the acid.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification of 3-(thiophen-2-yl)propanoic acid | Reflux with ethanol and sulfuric acid | ~85% |

| 2 | Fluorination of ester | Use of diethylaminosulfur trifluoride (DAST) at -78°C | ~65-70% |

| 3 | Hydrolysis of ester | Acidic or basic hydrolysis | ~80% |

- The fluorination step introduces the gem-difluoro group at the α-position.

- Hydrolysis yields the free acid with preserved fluorine substituents.

Supporting Data

| Compound | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 2,2-difluoro-3-(thiophen-2-yl)propanoate | DAST, -78°C | 68% | |

| This compound | Hydrolysis | 75% |

Cyclization and Functional Group Transformation

Synthesis via Lactone Intermediates

An alternative involves synthesizing a lactone intermediate, which is then opened or modified to introduce the fluorinated side chain.

- Synthesis of a thiophene-containing lactone via intramolecular cyclization.

- Subsequent fluorination of the lactone or its open-chain form using electrophilic fluorinating agents.

- Ring-opening and oxidation yield the target acid.

- A patent describes the preparation of lactone intermediates from 2,2-difluoro-3-hydroxypropanoates, which are then fluorinated and opened to yield the acid.

Catalytic Fluorination Using Transition Metal Catalysts

Transition Metal-Catalyzed Fluorination

Recent advances include catalytic methods employing copper or palladium complexes to introduce fluorine atoms selectively.

- Copper-catalyzed fluorination of thiophene derivatives with N-fluorobenzenesulfonimide (NFSI) under mild conditions.

- Catalysts such as Cu(OTf)₂ with ligands like 4-dimethylaminopyridine (DMAP).

- Reactions performed at 30°C in ethyl acetate or similar solvents.

Summary of Key Data

| Method | Starting Material | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Direct fluorination | Propanoic acid derivatives | DAST, Deoxo-Fluor | -78°C to 0°C | 65-70% | High regioselectivity |

| Ester route | Thiophene-2-yl precursor | Ethanol, sulfuric acid, DAST | Reflux, -78°C | 68-75% | Good control over fluorination |

| Lactone pathway | Lactone intermediates | Fluorinating agents | Mild, controlled | 60-80% | Versatile for complex modifications |

| Catalytic fluorination | Thiophene derivatives | Cu(OTf)₂, NFSI | 30°C | 60-75% | Selectivity and mild conditions |

Notes and Considerations

- Selectivity: Fluorination at the α-position requires careful control of reaction conditions to avoid over-fluorination or side reactions.

- Functional Group Compatibility: The presence of the thiophene ring necessitates mild conditions to prevent ring degradation.

- Yield Optimization: Use of protecting groups and optimized catalysts can improve yields and selectivity.

- Environmental and Safety Aspects: Fluorinating reagents like DAST are hazardous; appropriate safety measures are essential.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Non-Fluorinated Thiophene-Containing Propanoic Acids

- 3-(Thiophen-2-yl)propanoic Acid: Lacks fluorine substituents, resulting in lower acidity (pKa ~4.8 estimated) compared to the difluoro analog. This compound is synthesized via thiophene alkylation, as seen in the preparation of benzyl 2-hydroxy-2-(thiophen-2-yl)propanoate . Key Difference: Lower molecular weight (170.21 g/mol) and higher water solubility due to reduced hydrophobicity.

Fluorinated Propanoic Acid Derivatives

- 2,2-Difluoro-3-(oxolan-2-yl)propanoic Acid: Replaces the thiophene with an oxolane (tetrahydrofuran) ring. The oxolane’s ether oxygen increases hydrophilicity (solubility ~50–100 mg/L) but reduces aromatic interactions. Molecular formula C₇H₁₀F₂O₃ (MW: 192.15 g/mol) . Key Difference: Lower acidity due to the absence of thiophene’s electron-withdrawing sulfur atom.

- 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic Acid: Features a trifluoro group and fluorophenyl substituent. Higher molecular weight (237.15 g/mol) and pronounced lipophilicity, likely reducing water solubility (<10 mg/L) . Key Difference: Amino group introduces zwitterionic properties, altering bioavailability.

Thiophene-Modified Analogs with Heterocyclic Substituents

- 3-(Benzo[b]thiophen-3-yl)propanoic Acid Derivatives: Extended aromatic systems (e.g., compound 3 in ) enhance π-stacking but increase molecular weight (e.g., 243.28 g/mol). Such derivatives show moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays) .

- 3-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic Acid (5c): Incorporates a thiadiazole ring, increasing rigidity and hydrogen-bonding capacity. Key Difference: Enhanced enzymatic targeting due to thiadiazole’s electrophilic nature.

Acetamido-Functionalized Thiophene Derivatives

- 2-Acetamido-3-(thiophen-2-yl)propanoic Acid: Substitutes fluorine with an acetamido group, reducing acidity (pKa ~5.5) and increasing solubility (estimated ~80 mg/L). Molecular weight: 213.25 g/mol . Key Difference: Improved membrane permeability due to the amide group but reduced metabolic stability.

Discussion of Structural Impact on Function

- Fluorine Substitution : Difluoro groups lower pKa (enhanced acidity) and improve metabolic resistance to oxidation .

- Thiophene vs. Oxolane : Thiophene’s aromaticity supports binding to hydrophobic pockets in enzymes or receptors, whereas oxolane’s oxygen enhances solubility but reduces aromatic interactions .

- Heterocyclic Additions : Thiadiazole or benzothiophene moieties introduce steric bulk and electronic diversity, enabling targeted bioactivity (e.g., α-glucosidase inhibition) but may increase toxicity .

Biological Activity

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two fluorine atoms at the 2 and 2 positions of the propanoic acid chain. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It is hypothesized that this compound could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : Some findings indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine production in vitro |

Comparative Analysis with Related Compounds

In assessing the biological activity of this compound, it is useful to compare it with structurally similar compounds. For instance, compounds with similar thiophene structures have shown varying degrees of bioactivity depending on their substituents.

Table 2: Comparison with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.